molecular formula C22H27NO6 B121146 N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide CAS No. 14855-31-3

N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide

Cat. No. B121146
CAS RN: 14855-31-3
M. Wt: 401.5 g/mol
InChI Key: IYODMICTBRMKGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives often involves acetylation reactions, where an acyl group is introduced to an amine. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps . These reactions typically require catalysts and careful control of reaction conditions to achieve high yields and selectivity.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of the amide functional group, which can engage in hydrogen bonding and other non-covalent interactions. For example, the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide were determined using X-ray diffraction analysis, revealing the importance of hydrogen bonds in the supramolecular architecture . Similarly, the structure of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide includes an intramolecular hydrogen bond and an intermolecular association between N-acetamide groups .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including transsilylation and reactions with nucleophiles. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized via reaction with chlorotrimethylsilane, followed by transsilylation with chloro(chloromethyl)dimethylsilane . N,N-Bis(halomethyldimethylsilyl)acetamides reacted with water and methanol, leading to nucleophilic substitution of halogen rather than the expected Si-N cleavage .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure and the nature of substituents. For example, restricted rotation about the amide bond was observed in N,N-bis(2-hydroxyethyl)acetamide, as evidenced by variable temperature 1H and 13C NMR studies . The free energy barrier to rotation was estimated, highlighting the impact of molecular conformation on NMR spectra. The properties of these compounds are also characterized using techniques like IR and MS spectroscopy, which help in identifying characteristic peaks and confirming molecular structures .

Scientific Research Applications

Biodegradability and Environmental Monitoring

One of the primary research applications of acetamide compounds, including similar structures to N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide, is in environmental monitoring and biodegradability studies. A study by De Guzman et al. (2005) focused on the monitoring program of acetochlor and its degradation in groundwater. Although the specific compound was not directly studied, this research highlights the environmental implications and monitoring strategies that could be applicable to similar compounds, including the one of interest (De Guzman et al., 2005).

Advanced Oxidation Processes (AOPs) in Water Treatment

Research applications also extend to advanced oxidation processes (AOPs), particularly in water treatment to degrade persistent compounds. Qutob et al. (2022) provided insights into the degradation pathways, by-products, and biotoxicity of similar compounds when treated with AOPs. This study could be crucial in understanding the environmental impact and treatment options for N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide (Qutob et al., 2022).

Biomonitoring and Exposure Assessment

The compound's structural similarity to other acetamide derivatives makes it relevant in biomonitoring and exposure assessment studies. Song et al. (2020) conducted a study on neonicotinoid insecticides and their metabolites in urine samples, which might provide a framework for understanding how N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide and its metabolites could be monitored in biological specimens (Song et al., 2020).

Therapeutic and Biological Effects

While directly excluding drug use and dosage information, it's noteworthy to mention that compounds structurally related to N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide have been studied for their biological effects. Kennedy (2001) reviewed the biological responses of similar compounds, shedding light on their biological activity and potential therapeutic uses. Although not directly focusing on the compound , the study provides a broader context of the biological significance of similar compounds (Kennedy, 2001).

Safety And Hazards

Understanding the safety and hazards associated with a compound is crucial for handling and storage. Unfortunately, I couldn’t find specific information on the safety and hazards of “N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide”.


Future Directions

“N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide” has potential applications in various fields like drug development, nanotechnology, and biomedicine1. Further research and development could uncover new uses and applications for this compound.


Please note that this analysis is based on the information currently available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature and databases.


properties

IUPAC Name

N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6/c1-15(25)23-19-21(27-13-16-8-4-2-5-9-16)20(26)18(12-24)29-22(19)28-14-17-10-6-3-7-11-17/h2-11,18-22,24,26H,12-14H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYODMICTBRMKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310809
Record name F1206-0036
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide

CAS RN

14855-31-3
Record name NSC231918
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F1206-0036
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10310809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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